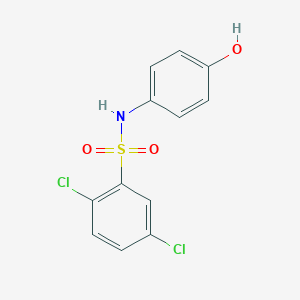

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

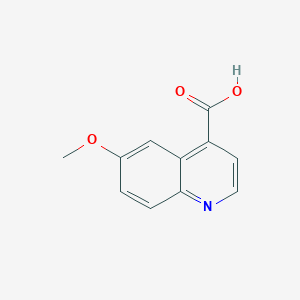

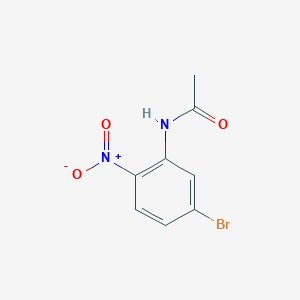

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO3S . It is also known as a sulfonamide .

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 318.176 Da and the monoisotopic mass is 316.968018 Da .Applications De Recherche Scientifique

Synthesis and Bioactivity

Research in the field of chemistry has led to the synthesis of compounds related to 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide, exploring their potential bioactivities. For instance, the designing, synthesis, and investigation of bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides have been conducted to assess their cytotoxic and carbonic anhydrase (CA) inhibitory effects. These studies have highlighted certain compounds with significant tumor selectivity and potency, suggesting their potential as novel anticancer agents. The research demonstrated that these synthesized sulfonamides exhibit strong inhibition profiles on human carbonic anhydrase IX and XII, making them candidates for further exploration in cancer therapy (Gul et al., 2016).

Microwave-assisted Synthesis and Bioevaluation

Another study employed microwave irradiation for the first-time synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives. These compounds were evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. The research identified leader compounds with high potency selectivity expression (PSE) values in cytotoxicity experiments and low Ki values in CA inhibition studies, marking them as promising candidates for further medicinal chemistry endeavors (Gul et al., 2017).

Endothelin Antagonism

Biphenylsulfonamide derivatives have been identified as a novel series of endothelin-A (ETA) selective antagonists. Through structural modification, researchers have enhanced the binding and functional activity of these compounds, contributing to the development of orally active endothelin antagonists with potential therapeutic applications in managing conditions caused by endothelin-1 (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has extensively focused on their ability to inhibit carbonic anhydrase (CA), a therapeutic target for conditions like glaucoma and cancer. Studies on various benzenesulfonamide derivatives have shown potent inhibitory effects against human carbonic anhydrase isoforms, underscoring their potential in developing new therapeutic agents (Altuğ et al., 2017).

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARUNLQPYWZOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358034 |

Source

|

| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

CAS RN |

88522-17-2 |

Source

|

| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)